3-溴-2-甲基-7-(三氟甲基)吡唑并[1,5-a]嘧啶-6-碳腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a useful research compound. Its molecular formula is C9H4BrF3N4 and its molecular weight is 305.058. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成及衍生物形成
- 已从结构上类似于 3-溴-2-甲基-7-(三氟甲基)吡唑并[1,5-a]嘧啶-6-碳腈的化合物开始,实现了各种 3,5-二取代 7-(三氟甲基)吡唑并[1,5-a]嘧啶的有效合成,包括在 C-3 和 C-5 位置取代的那些 (Jismy 等,2020)。
- 利用类似的结构框架进行了一项关于合成吡唑并[1,5-a]嘧啶衍生物作为抗菌剂前体的研究 (Deshmukh 等,2016)。
用于 PET 成像的放射性示踪剂开发
- 研究包括设计和制备 18F 标记的吡唑并[1,5-a]嘧啶衍生物作为使用正电子发射断层扫描 (PET) 进行肿瘤检测的放射性示踪剂候选物 (Xu 等,2012)。
高级合成方法
- 开发了一种苯氧基离去基团 SNAr 策略,用于从 3-溴-7-苯氧基吡唑并[1,5-a]嘧啶中间体轻松制备 7-氨基-3-芳基吡唑并[1,5-a]嘧啶,展示了在合成独特芳基和氨基取代基方面的改进 (Catalano 等,2015)。
生物活性及抗癌研究
- 合成了一系列吡唑并[1,5-a]嘧啶,测试了其生物活性,一些显示出对麻疹的显着活性,并显示出中度的抗肿瘤活性 (Petrie 等,1985)。
化学改性和分析
- 合成各种吡唑并[1,5-a]嘧啶衍生物涉及修改化学结构并分析其性质,从而深入了解此类化合物的化学行为 (Rahmouni 等,2016)。
创新合成路线
- 探索了合成吡唑并[1,5-a]嘧啶衍生物的新合成路线,展示了在各个领域的通用性和潜在应用 (Jismy 等,2018)。
未来方向
作用机制
Target of Action
The primary target of 3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding . The interaction results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle progression pathway by inhibiting CDK2. CDK2 is responsible for phosphorylation of key components for cell proliferation . The inhibition of CDK2 leads to a halt in the cell cycle, preventing the cells from proliferating and leading to apoptosis .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
属性
IUPAC Name |
3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N4/c1-4-6(10)8-15-3-5(2-14)7(9(11,12)13)17(8)16-4/h3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFONFBJCYUTHLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1Br)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。